molecular formula C17H23N5O2 B15108657 8-ethylimino-3-methyl-7-(3-phenylpropyl)-5,9-dihydro-4H-purine-2,6-dione

8-ethylimino-3-methyl-7-(3-phenylpropyl)-5,9-dihydro-4H-purine-2,6-dione

Cat. No.: B15108657
M. Wt: 329.4 g/mol
InChI Key: RINOKCOLGAUTBL-UHFFFAOYSA-N
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Description

8-ethylimino-3-methyl-7-(3-phenylpropyl)-5,9-dihydro-4H-purine-2,6-dione is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethylimino-3-methyl-7-(3-phenylpropyl)-5,9-dihydro-4H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials are often commercially available purine derivatives, which undergo alkylation, imination, and other functional group modifications. Reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis could be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

8-ethylimino-3-methyl-7-(3-phenylpropyl)-5,9-dihydro-4H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a synthetic intermediate in the preparation of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 8-ethylimino-3-methyl-7-(3-phenylpropyl)-5,9-dihydro-4H-purine-2,6-dione would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or nucleic acids, thereby modulating their activity. The compound’s structure suggests it could interact with purine-binding proteins or enzymes involved in nucleotide metabolism.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used as a bronchodilator.

    Adenine: A fundamental purine base found in DNA and RNA.

Uniqueness

8-ethylimino-3-methyl-7-(3-phenylpropyl)-5,9-dihydro-4H-purine-2,6-dione is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other purine derivatives

Properties

Molecular Formula

C17H23N5O2

Molecular Weight

329.4 g/mol

IUPAC Name

8-ethylimino-3-methyl-7-(3-phenylpropyl)-5,9-dihydro-4H-purine-2,6-dione

InChI

InChI=1S/C17H23N5O2/c1-3-18-16-19-14-13(15(23)20-17(24)21(14)2)22(16)11-7-10-12-8-5-4-6-9-12/h4-6,8-9,13-14H,3,7,10-11H2,1-2H3,(H,18,19)(H,20,23,24)

InChI Key

RINOKCOLGAUTBL-UHFFFAOYSA-N

Canonical SMILES

CCN=C1NC2C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C

Origin of Product

United States

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